Methyl 6,8-bis(acetylsulfanyl)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Bis(acetylthio)octanoic acid methyl ester is a chemical compound with the molecular formula C13H22O4S2 and a molecular weight of 306.44 g/mol . It is known for its unique structure, which includes two acetylthio groups attached to an octanoic acid methyl ester backbone. This compound is used primarily in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the selective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 6,8-Bis(acetylthio)octanoic acid methyl ester are not widely documented, the general approach would involve large-scale esterification and thiolation processes. These methods would likely utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Bis(acetylthio)octanoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The acetylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetylthio groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6,8-Bis(acetylthio)octanoic acid methyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-Bis(acetylthio)octanoic acid methyl ester involves its interaction with various molecular targets and pathways. The acetylthio groups can interact with thiol-containing enzymes, potentially inhibiting their activity. This compound may also affect cellular redox states and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,8-Bis(benzylthio)octanoic acid: Similar structure but with benzylthio groups instead of acetylthio groups.
Octanoic acid methyl ester: Lacks the acetylthio groups, making it less reactive in certain chemical reactions.
Uniqueness
6,8-Bis(acetylthio)octanoic acid methyl ester is unique due to its dual acetylthio groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
63658-43-5 |
---|---|
Molecular Formula |
C13H22O4S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
methyl 6,8-bis(acetylsulfanyl)octanoate |
InChI |
InChI=1S/C13H22O4S2/c1-10(14)18-9-8-12(19-11(2)15)6-4-5-7-13(16)17-3/h12H,4-9H2,1-3H3 |
InChI Key |
GMSLCVRGZQKWHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC(CCCCC(=O)OC)SC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.